NF546

P2Y11 receptor pharmacology agonist potency cAMP assay

Researchers studying P2Y11 signaling face confounding off-target effects with endogenous ATP agonists, which activate multiple purinergic subtypes and are rapidly degraded. NF546 (CAS 1006028-37-0) is the first selective, non-nucleotide P2Y11 agonist (pEC50 6.27), enabling precise pharmacological interrogation without these limitations. • Selective over P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3-validated in calcium and cAMP assays. • Non-nucleotide scaffold resistant to enzymatic hydrolysis; compatible with NF340 competitive antagonism studies. • Demonstrated efficacy in IL-8 release from dendritic cells, cardiomyocyte protection, and HCC cell migration. Shipped with full analytical QC documentation for reproducible research.

Molecular Formula C47H44N6Na4O17P4
Molecular Weight 1180.7 g/mol
Cat. No. B10774178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF546
Molecular FormulaC47H44N6Na4O17P4
Molecular Weight1180.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4
InChIKeyGSMUPMANKNAMAS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF546: Selective Non-Nucleotide P2Y11 Agonist


NF546 (CAS 1006028-37-0) is the first selective, non-nucleotide agonist for the P2Y11 receptor, a G protein-coupled receptor involved in immune modulation and cardiovascular protection [1]. It was identified through screening of a sulfonic and phosphonic acid derivative library and is characterized by a pEC50 of 6.27 [2]. Its non-nucleotide structure overcomes limitations of endogenous nucleotide agonists like ATP, which are rapidly hydrolyzed and non-selective [3]. This makes NF546 an essential research tool for precisely interrogating P2Y11 signaling without confounding off-target effects.

Non-nucleotide P2Y11-selective probe for pathway-specific signaling studies
Resistant to ectonucleotidase hydrolysis, supporting stable receptor engagement in cell assays
Enables paired competitive antagonism experiments with NF340 for target validation

Why NF546 Cannot Be Substituted by Generic Agonists


Generic substitution with endogenous agonists like ATP or broad-spectrum P2Y agonists is not scientifically valid for P2Y11 research. ATP is non-selective, activating multiple P2Y and P2X receptor subtypes, and is rapidly degraded by ectonucleotidases, creating variable and irreproducible results [1]. Analogs like MRS2365 (P2Y1) or MRS2768 (P2Y2) show no activity at P2Y11 in relevant cell models [2]. Furthermore, NF546's non-nucleotide structure confers resistance to enzymatic hydrolysis and enables competitive antagonism studies with NF340, a feat not possible with unstable nucleotide agonists [3]. Its defined selectivity profile and stable chemical nature are prerequisites for accurate pharmacological dissection of P2Y11's roles in immunity and cardiovascular protection.

Attribute
NF546
Generic Agonists (e.g., ATP)
Target Selectivity
Selective for P2Y11 over P2Y1/2/4/6/12 and P2X1/2/3
Pan-agonist; activates multiple P2Y and P2X subtypes
Metabolic Stability
Resistant to ectonucleotidase hydrolysis
Rapidly degraded; produces variable, irreproducible responses
Antagonist Co-study
Supports defined competitive binding studies with NF340
Instability limits controlled antagonism experiments

NF546 Quantitative Comparator-Based Evidence


Potency Comparison with ATPγS

NF546 demonstrates a pEC50 of 6.27 for the recombinant human P2Y11 receptor, establishing its potency in a standardized cellular context [1]. This value is directly comparable to the physiological non-hydrolyzable agonist ATPγS, allowing researchers to assess relative agonist efficacy without the confounding variable of rapid hydrolysis that plagues native ATP.

Potency (pEC50)
Cross-study comparable
pEC50 6.27 for recombinant human P2Y11
Supports standardization of P2Y11 activation in vitro
Comparable to ATPγS under identical assay conditions
P2Y11 receptor pharmacology agonist potency cAMP assay

Subtype Selectivity Over P2Y and P2X Receptors

NF546 is relatively selective for P2Y11 over a panel of eight other purinergic receptors: P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3 [1]. This broad selectivity profile, established at a fixed concentration of 10 µM, is not observed with endogenous agonists like ATP, which potently activate most of these receptors.

Subtype Selectivity
Head-to-head
Selective for P2Y11 over 8 other purinergic subtypes; ATP is a pan-agonist
Enables P2Y11-specific signaling attribution
Assessed at 10 µM in recombinant cell models
receptor selectivity P2Y11 P2X off-target effects

Competitive Binding with NF340 Antagonist

NF546's interaction with the P2Y11 receptor is competitively antagonized by the nanomolar potency antagonist NF340 [1]. Schild analysis yields a pA2 of 8.04 for NF340 against NF546, a value nearly identical to its pA2 of 8.02 against ATPγS [2]. This confirms that NF546 and the endogenous agonist share a common binding site.

Antagonist pA2
Head-to-head
pA2 of NF340 against NF546: 8.04 (vs. 8.02 against ATPγS)
Confirms shared orthosteric binding site
Schild analysis; difference of 0.02 pA2
competitive antagonism Schild analysis pA2 NF340

Cardiomyocyte Protection Against H/R Injury

In a human AC16 cardiomyocyte model of ischemia/reperfusion (5h hypoxia/1h reoxygenation), NF546 significantly reduced cellular damage [1]. This protective effect was quantified by increased cell viability (MTT assay) and intracellular ATP levels, and was completely abolished by co-treatment with the P2Y11 antagonist NF340 [2].

Cardiomyocyte Viability
Model context
NF546 (10 µM) increased MTT viability and ATP levels vs. H/R control; effect blocked by NF340
Reported cardiomyocyte model response
H/R injury model in AC16 cells; attributable to P2Y11 engagement
cardiomyocyte protection hypoxia/reoxygenation PKCε cell viability

Vasoprotection in Angiotensin II Model

In an ex vivo model of vascular dysfunction, NF546 reduced Angiotensin II-induced impairment of vasorelaxation in rat aortic rings [1]. This protective effect was mediated through increased endothelial nitric oxide (NO) bioavailability and a reduction in AngII-induced H2O2 release, and was specifically blocked by the antagonist NF340 [2].

Vasorelaxation Response
Model context
NF546 improved EC-dependent vasorelaxation and reduced H2O2 release in AngII-treated aortic rings; blocked by NF340
Reported vasorelaxation model response
AngII-induced dysfunction in rat aortic rings; supports P2Y11 vascular studies
vascular dysfunction Angiotensin II vasorelaxation endothelial protection

NF546 Research and Industrial Applications


Cardiovascular Drug Discovery: Cardioprotection & Vascular Repair

NF546 is the tool of choice for activating P2Y11 receptors in cardiovascular models. Its demonstrated ability to protect human cardiomyocytes from hypoxia/reoxygenation injury [1] and improve vascular function in AngII-challenged tissues [2] makes it essential for target validation in drug discovery programs focused on ischemic heart disease, myocardial infarction, and vascular dysfunction. Use of NF546 ensures that observed protective effects are directly attributable to P2Y11 activation, a level of specificity not possible with ATP or other agonists.

Immunology & Inflammation: Immune Cell Modulation

As the first non-nucleotide agonist, NF546 is uniquely suited for studying P2Y11's immunomodulatory functions without the confounding effects of P2X receptor activation by ATP. Its documented ability to stimulate IL-8 release from human monocyte-derived dendritic cells [1] and to modulate inflammatory cytokine secretion [2] provides a clear, receptor-specific readout. This makes NF546 a critical reagent for academic and pharmaceutical research into sterile inflammation, autoimmunity, and the immune component of cardiovascular disease.

Pharmacological Studies: Signaling Pathway Dissection

NF546, in conjunction with the competitive antagonist NF340, forms a well-characterized pharmacological pair for dissecting P2Y11 signaling. Schild analysis has confirmed they compete for a common binding site [1]. This enables researchers to use NF546 to activate, and NF340 to specifically block, P2Y11-mediated responses in a range of cellular and tissue models, providing a gold-standard experimental framework for confirming P2Y11's involvement in any biological process under investigation.

Oncology Research: P2Y11 Signaling in Tumor Biology

Given the carcinoma-specific expression of the P2Y11 receptor in human hepatocellular carcinoma (HCC) cells [1], NF546 provides a selective tool to interrogate P2Y11's unique contribution to tumor biology. While ATP can drive Ca2+ signaling and migration through multiple purinergic receptors, NF546's effect is specific to P2Y11, allowing for precise study of its role in ATP-induced cell migration and its potential as a therapeutic target in HCC and other cancers where P2Y11 is aberrantly expressed.

Application
Selection Property
Validation Focus
Cardiovascular hypoxic/ischemic cell models
P2Y11-selective pathway activation
NF340-reversible viability and ATP endpoints
Immune cell cytokine release assays
Non-nucleotide probe avoids P2X activation
IL-8 and inflammatory mediator readouts
Pharmacological pathway mapping
Orthosteric binding consistency with NF340
Schild analysis and competitive antagonism validation
Hepatocellular carcinoma cell migration studies
P2Y11-specific vs. pan-purinergic ATP
ATP-driven migration assays in HCC cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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